molecular formula C9H13F3O2 B1424203 2-[4-(Trifluoromethyl)cyclohexyl]acetic acid CAS No. 803736-46-1

2-[4-(Trifluoromethyl)cyclohexyl]acetic acid

Cat. No. B1424203
M. Wt: 210.19 g/mol
InChI Key: FBXGRUYFAGAYKU-UHFFFAOYSA-N
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Description

“2-[4-(Trifluoromethyl)cyclohexyl]acetic acid” is an organic compound . It is a powder in physical form . The compound has a molecular weight of 210.2 .


Molecular Structure Analysis

The molecular formula of “2-[4-(Trifluoromethyl)cyclohexyl]acetic acid” is C9H13F3O2 . The InChI code for the compound is 1S/C9H13F3O2/c10-9(11,12)7-3-1-6(2-4-7)5-8(13)14/h6-7H,1-5H2,(H,13,14) .


Physical And Chemical Properties Analysis

“2-[4-(Trifluoromethyl)cyclohexyl]acetic acid” is a powder . It has a molecular weight of 210.2 . The compound should be stored at a temperature of 4 °C .

Scientific Research Applications

Synthesis and Characterization

  • Transition Metal Complexes : The amino acid derivative of 2-[4-(Trifluoromethyl)cyclohexyl]acetic acid was utilized to synthesize Schiff base ligand, which was then used to create transition metal complexes. These complexes were studied for their antioxidant properties and inhibitory activities against xanthine oxidase, showing significant potential in biochemical applications (Ikram et al., 2015).

  • Steric Effects in Catalytic Reactions : A bulky carboxylic acid derivative similar to 2-[4-(Trifluoromethyl)cyclohexyl]acetic acid was shown to enhance the efficiency of Pd-catalyzed intramolecular C-H arylation reactions. The steric bulk of the carboxylate ligands facilitated this process, demonstrating the chemical’s importance in fine-tuning reaction conditions for catalysis (Tanji et al., 2018).

  • Synthesis of Hexahydroindoles and Tetrahydroindoloisoquinolinones : Derivatives of 2-[4-(Trifluoromethyl)cyclohexyl]acetic acid were utilized in the synthesis of hexahydroindoles and tetrahydroindoloisoquinolinones, which are valuable intermediates in pharmaceutical and medicinal chemistry (Juma et al., 2009).

Structural and Coordination Studies

  • Coordination Chemistry : 2-[4-(Trifluoromethyl)cyclohexyl]acetic acid derivatives demonstrated distinct coordination modes in forming complexes with different metal ions. These findings are crucial for understanding the structural aspects of metal-organic frameworks and potential applications in catalysis and materials science (Gan & Tang, 2011).

  • Polymeric Structures and Macrocycles : Similar cyclohexyl compounds have been employed to produce diverse polymeric and macrocyclic structures, showcasing the versatility of these compounds in generating complex molecular architectures with potential applications in material science and nanotechnology (Gan & Tang, 2011).

Biological and Catalytic Activities

  • Antifungal Activities : Tin derivatives of 2-[4-(Trifluoromethyl)cyclohexyl]acetic acid exhibited significant antifungal activities against a variety of fungi, indicating their potential as antifungal agents in agricultural and pharmaceutical sectors (Xie et al., 2009).

  • Hydrogen Bonding and Molecular Stability : N-protected derivatives of 2-[4-(Trifluoromethyl)cyclohexyl]acetic acid showcased intramolecular hydrogen bonding, contributing to the stabilization of molecular structure. This characteristic is significant for the design of molecules with specific properties and functionalities (Wani et al., 2013).

Safety And Hazards

The compound has a GHS07 pictogram. The hazard statements include H303, H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-[4-(trifluoromethyl)cyclohexyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F3O2/c10-9(11,12)7-3-1-6(2-4-7)5-8(13)14/h6-7H,1-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBXGRUYFAGAYKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Trifluoromethyl)cyclohexyl]acetic acid

CAS RN

803736-46-1
Record name 2-[4-(trifluoromethyl)cyclohexyl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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